molecular formula C9H8ClN3 B13177315 2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile

2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile

Cat. No.: B13177315
M. Wt: 193.63 g/mol
InChI Key: OQJPYOHXHMMLIG-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile is a heterocyclic compound that features both azetidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method involves the use of molecular iodine as a catalyst under microwave irradiation to facilitate the formation of the azetidine ring . This method is advantageous due to its rapid reaction times and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile is unique due to the combination of the azetidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

2-(azetidin-1-yl)-6-chloropyridine-4-carbonitrile

InChI

InChI=1S/C9H8ClN3/c10-8-4-7(6-11)5-9(12-8)13-2-1-3-13/h4-5H,1-3H2

InChI Key

OQJPYOHXHMMLIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC(=CC(=C2)C#N)Cl

Origin of Product

United States

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